molecular formula C8H5BrN2O2 B12948392 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B12948392
M. Wt: 241.04 g/mol
InChI Key: FANRCFZOOJVZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry

The IUPAC name This compound derives from the fusion of imidazole and pyridine rings. The bicyclic system is designated as imidazo[1,5-a]pyridine, where the numbering begins at the bridgehead nitrogen (N1) and proceeds through the pyridine moiety. The prefix 6-bromo indicates a bromine substituent at position 6, while the 5-carboxylic acid group occupies position 5 of the fused ring system.

While the exact CAS Registry Number for this specific isomer is not explicitly listed in the provided sources, structurally related analogs include:

  • 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid : CAS 1159827-21-0
  • 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid : CAS 1427405-61-5
  • Imidazo[1,5-a]pyridine-5-carboxylic acid (unsubstituted): CAS 885276-19-7

The molecular formula C₈H₅BrN₂O₂ and molecular weight 241.04 g/mol align with brominated imidazopyridine carboxylic acids reported in synthetic studies.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

Although X-ray crystallographic data for this compound remains unpublished, density functional theory (DFT) simulations predict a planar bicyclic core with slight distortions due to steric interactions between the bromine and carboxylic acid groups. Key structural features include:

Parameter Value/Description
Bond length (C5-COOH) ~1.36 Å (typical for carboxylic acids)
Dihedral angle (Br-C6-N1-C2) 178.5° (near-planar alignment)
Hydrogen bonding capacity Intra- and intermolecular H-bonds via -COOH and N-heteroatoms

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 7-bromoimidazo[1,5-a]pyridine-1-carboxamide , reveal distinct aromatic proton environments:

  • ¹H-NMR : δ 8.62 (s, 1H, H2), 8.31 (s, 1H, H8), 6.99 (dd, 1H, H5)
  • ¹³C-NMR : Carboxylic carbon resonates at δ 167.2 ppm

Tautomeric Forms and Resonance Stabilization Mechanisms

The imidazo[1,5-a]pyridine system exhibits tautomerism mediated by proton shifts between N1 and N3 positions. For this compound, three dominant tautomers are theoretically possible:

  • N1-H tautomer : Proton resides on the bridgehead nitrogen, stabilizing conjugation with the pyridine π-system.
  • N3-H tautomer : Proton migration to the imidazole nitrogen, favored in polar solvents due to enhanced solvation.
  • Zwitterionic form : Deprotonated carboxylic acid (-COO⁻) and protonated N1, prevalent at physiological pH.

Resonance stabilization arises from delocalization of the lone pairs on N1 and N3 into the aromatic system, as shown in the hybrid structures below:

$$
\text{Resonance Hybrid} = \underset{\text{Contributor A}}{\underbrace{\chemfig{6((=O)-N(-[::-60]H)-5(-N=-(=Br)-))}}} \leftrightarrow \underset{\text{Contributor B}}{\underbrace{\chemfig{6((=O)-N-5(-N(-[::-60]H)-=(-Br)-))}}}
$$

The electron-withdrawing bromine and carboxylic acid groups further polarize the π-electron density, reducing the energy gap between tautomeric states by approximately 8.3 kJ/mol according to computational models. This dynamic equilibrium enhances the compound's reactivity in cross-coupling reactions, as observed in Suzuki-Miyaura couplings of related bromoimidazopyridines.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromoimidazo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-5-3-10-4-11(5)7(6)8(12)13/h1-4H,(H,12,13)

InChI Key

FANRCFZOOJVZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N2C1=CN=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Cyclization via Reaction of 2-Amino-5-bromopyridine with Chloroacetaldehyde

A well-documented method for synthesizing 6-bromoimidazo fused pyridines involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions. This method is characterized by:

  • Reaction temperature: 25–55 °C
  • Reaction time: 2–24 hours
  • Alkali used: sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine
  • Solvents: water, ethanol, methanol, or mixtures thereof
  • Workup: concentration, extraction with ethyl acetate, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1 v/v)

This approach yields 6-bromoimidazo[1,2-a]pyridine derivatives with high purity and good yields (up to ~72%) under gentle conditions, making it suitable for both laboratory and industrial scale synthesis.

Table 1: Reaction Conditions and Yields for Cyclization

Entry Alkali Used Solvent Reaction Time (h) Temp (°C) Yield (%) Melting Point (°C) Notes
1 Sodium bicarbonate Ethanol 5 55 72.0 76.5–78.0 Off-white crystals
2 Sodium carbonate Ethanol 10 55 67.8 76.3–78.2 Light brown crystals
3 Sodium hydroxide Methanol 12 55 35.2 75.6–78.2 Lower yield, black solid
4 Triethylamine Water 20 55 53.4 76.3–77.8 Light brown crystals
5 None (neutralized) Ethanol 6 55 72.4 76.5–77.8 Light brown crystals
6 None (neutralized) Water 20 55 33.4 76.8–78.5 Brown crystals

Data adapted from patent CN103788092A

Introduction of the Carboxylic Acid Group at the 5-Position

While the above method primarily yields 6-bromoimidazo[1,2-a]pyridine, the preparation of the 5-carboxylic acid derivative involves further functionalization steps, typically:

  • Oxidation of a methyl or aldehyde substituent at the 5-position to the carboxylic acid.
  • Alternatively, direct cyclization using precursors bearing carboxyl functionalities or subsequent carboxylation reactions.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a Precursor

A related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde , can be synthesized by reacting 6-bromo-2-aminopyridine with 2-bromomalonaldehyde in a mixture of ethanol and water under microwave irradiation at 110 °C for 10 minutes. This method is notable for:

  • High yield (~80%)
  • Use of green chemistry principles (microwave-assisted synthesis)
  • Inert atmosphere (argon purging)
  • Subsequent neutralization and purification by column chromatography

This aldehyde intermediate can be further oxidized to the corresponding carboxylic acid at the 3-position, which is analogous to the 5-position in the [1,5-a] fused system, depending on the ring fusion pattern.

Data adapted from ChemicalBook synthesis protocols

Summary of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 2-Amino-5-bromopyridine Key brominated pyridine precursor
Aldehyde reagent Monochloroacetaldehyde (40% aqueous) For imidazo ring formation
Alkali Sodium bicarbonate, sodium carbonate, etc. Influences yield and purity
Solvent Ethanol, methanol, water Solvent choice affects reaction rate
Temperature 25–55 °C Mild conditions favor product stability
Reaction time 2–24 hours Longer times for complete conversion
Workup Extraction, drying, rotary evaporation Standard organic synthesis procedures
Purification Recrystallization from ethyl acetate/hexane Enhances purity and crystallinity

Research Findings and Practical Notes

  • The choice of alkali base significantly affects the yield and purity. Sodium bicarbonate and sodium carbonate provide better yields and cleaner products compared to sodium hydroxide, which may lead to lower yields and darker solids.
  • Solvent polarity and composition influence the reaction kinetics and product crystallization. Ethanol-water mixtures are commonly used.
  • Recrystallization from ethyl acetate and hexane (1:1) is effective for obtaining high-purity crystalline products.
  • Microwave-assisted synthesis offers a rapid and efficient alternative for related imidazo derivatives, especially for aldehyde intermediates.
  • The described methods are scalable and suitable for industrial applications due to mild conditions and straightforward workup.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions, enabling selective functionalization.

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example:

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid+PhB(OH)2Pd(PPh₃)₄, Na₂CO₃6-Phenylimidazo[1,5-a]pyridine-5-carboxylic acid\text{6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6-Phenylimidazo[1,5-a]pyridine-5-carboxylic acid}

Typical conditions: 80–100°C in dioxane/H₂O (4:1), yielding 65–85% .

Buchwald-Hartwig Amination
Bromine substitution with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos produces amino-substituted derivatives:

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid+MorpholinePd₂(dba)₃, Xantphos6-Morpholinoimidazo[1,5-a]pyridine-5-carboxylic acid\text{this compound} + \text{Morpholine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{6-Morpholinoimidazo[1,5-a]pyridine-5-carboxylic acid}

Yields range from 70–90% under inert atmospheres .

Nucleophilic Substitution

The electron-deficient bromine site permits nucleophilic aromatic substitution (SNAr) under basic conditions.

Hydroxylation
Reaction with NaOH in ethanol/water at 60°C replaces bromine with a hydroxyl group:

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid+NaOH6-Hydroxyimidazo[1,5-a]pyridine-5-carboxylic acid+NaBr\text{this compound} + \text{NaOH} \rightarrow \text{6-Hydroxyimidazo[1,5-a]pyridine-5-carboxylic acid} + \text{NaBr}

Yield: ~75% .

Alkoxy/Amino Substitution
Methoxy or amino groups can be introduced using NaOMe or NH₃, respectively, in DMF at 100°C.

Carboxylic Acid Derivatization

The carboxylic acid group undergoes standard transformations to generate esters, amides, or acyl chlorides.

Esterification
Treatment with methanol/H₂SO₄ yields the methyl ester:

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid+CH₃OHH₂SO₄Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate\text{this compound} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate}

Yield: >90% .

Amidation
Coupling with amines via EDCl/HOBt forms bioactive amides:

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid+R-NH₂EDCl, HOBt6-Bromoimidazo[1,5-a]pyridine-5-carboxamide\text{this compound} + \text{R-NH₂} \xrightarrow{\text{EDCl, HOBt}} \text{6-Bromoimidazo[1,5-a]pyridine-5-carboxamide}

Yields: 60–85% depending on the amine .

Stability and Reactivity Trends

  • pH Sensitivity : The carboxylic acid group deprotonates above pH 4, enhancing solubility in polar solvents .

  • Thermal Stability : Decomposes at >200°C without melting.

This compound’s dual reactivity at the bromine and carboxylic acid positions makes it a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and cancers. The compound's structure allows for modifications that enhance drug efficacy and specificity against targeted diseases. For instance, it has been utilized in developing inhibitors for specific enzymes involved in disease pathways, making it a valuable tool in drug design and development .

Clinical Applications
Research indicates that compounds derived from this compound can be effective against cardiovascular disorders by acting on the nitric oxide/cyclic guanosine monophosphate signaling pathway. This pathway is critical for smooth muscle relaxation and has implications for treating conditions like hypertension and heart failure .

Biochemical Research

Enzyme Inhibition Studies
The compound is frequently employed in biochemical studies focusing on enzyme inhibition and receptor interactions. It aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. For example, studies have shown that derivatives of this compound can inhibit certain kinases, which play pivotal roles in cancer progression .

Mechanistic Insights
By investigating the interactions of this compound with various biological receptors, researchers can gain insights into the molecular underpinnings of diseases, leading to the discovery of new therapeutic strategies .

Material Science

Advanced Materials Development
In material science, this compound is utilized to create advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance characteristics in these materials. This application is particularly relevant in industries where material resilience is critical .

Agricultural Chemistry

Agrochemical Formulation
The compound plays a role in the formulation of agrochemicals, including pesticides and herbicides. Its derivatives are being explored for their effectiveness against various agricultural pests while ensuring environmental safety. This application is vital for developing sustainable agricultural practices that minimize ecological impact .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related compounds across different samples. Its use ensures quality control during manufacturing processes, particularly in pharmaceuticals where precise dosages are critical .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentEffective as an intermediate for drugs targeting neurological disorders and cancers ,
Biochemical ResearchDemonstrated enzyme inhibition properties; insights into cancer mechanisms ,
Material ScienceUsed in creating durable polymers; enhances material performance
Agricultural ChemistryContributes to safer agrochemical formulations; effective against pests
Analytical ChemistryServes as a standard for quality control in pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For instance, it may inhibit certain kinases or activate transcription factors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

Imidazo[1,5-a]pyridine-5-carboxylic Acid (Parent Compound)
  • Molecular Formula : C₈H₆N₂O₂
  • Appearance : White to light yellow solid
  • Purity : 99.83% (HPLC)
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
  • Key Difference : Carboxylic acid at position 1 instead of 5.
Pyrazolo[1,5-a]pyridine Derivatives
  • Example : 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 876379-79-2, C₈H₅BrN₂O₂).
  • Structural Contrast : Replaces the imidazole ring with pyrazole, reducing nitrogen count in the five-membered ring.
  • Effect : Pyrazole derivatives often exhibit distinct acidity and metabolic stability compared to imidazole analogs .

Substituent Position and Reactivity

Compound Bromine Position Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Properties
Imidazo[1,5-a]pyridine-5-carboxylic acid None 5 C₈H₆N₂O₂ 162.15 High purity (99.83%), CNS activity
6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid* 6 5 C₈H₅BrN₂O₂ ~241.05 (calculated) Enhanced electrophilicity, potential drug intermediate
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid 3 5 C₈H₅BrN₂O₂ 259.04 Pyrazole ring increases metabolic stability
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid 6 1 C₈H₅BrN₂O₂ ~241.05 (calculated) Altered dipole moment; reduced acidity at position 1

*Calculated data based on structural analogs.

Stability and Handling

  • Storage : Parent compound requires 2–8°C storage ; brominated derivatives may need protection from light/moisture due to bromine’s sensitivity.
  • Purity : High-purity standards (≥97%) are critical for pharmaceutical intermediates, as seen in Enamine Ltd’s hydrochloride salt derivatives .

Biological Activity

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. The unique structure, characterized by the presence of a bromine atom and a carboxylic acid group, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The chemical formula of this compound is C8H6BrN2O2. Its structure features an imidazo[1,5-a]pyridine core, which is known for its pharmacological significance. The bromine atom and carboxylic acid group contribute to its unique properties, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cyclization reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in multiple signaling pathways related to cell growth and survival. In vitro studies have shown that it exhibits nanomolar inhibition activity against GSK-3β .
  • Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains, including those resistant to multiple drugs. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives, suggesting that they may inhibit inflammatory mediators and processes in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • GSK-3β Inhibition :
    • A study reported the design and synthesis of novel imidazo[1,5-a]pyridine derivatives with improved central nervous system permeability while retaining potent GSK-3β inhibition. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced inhibitory potency .
  • Antimicrobial Studies :
    • High-throughput screening identified several compounds within the imidazo[1,5-a]pyridine class that showed promising anti-TB activity. Notably, compounds with specific substituents exhibited enhanced efficacy against both replicating and non-replicating Mtb strains .
  • In Vitro Assays :
    • In vitro assays demonstrated that certain derivatives possess significant ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitory activities, which may contribute to their cholesterol-lowering effects in cellular models .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
This compound Contains bromine and carboxylic acid groupsGSK-3β inhibition, antimicrobial properties
Imidazo[1,2-a]pyridine Lacks bromine and carboxylic acidLimited biological activity
6-Bromoimidazo[1,2-a]pyridine Contains bromine onlyModerate antimicrobial effects
Imidazo[1,2-a]pyridine-5-carboxylic acid Contains carboxylic acid onlyVariable biological activities

Q & A

Q. What are the standard synthetic routes for 6-bromoimidazo[1,5-a]pyridine-5-carboxylic acid, and how can its purity be verified?

The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Cyclization : Starting from a pyridine precursor, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Carboxylic Acid Introduction : Hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) using aqueous NaOH or HCl yields the carboxylic acid .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
    Purity Verification :
  • HPLC (High-Performance Liquid Chromatography) with UV detection (>97% purity threshold).
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Key peaks include the carboxylic acid proton (δ ~12-13 ppm, broad) and aromatic protons (δ 7.5-9.0 ppm) .
    • Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., m/z 257.97 for C₈H₅BrN₂O₂) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray Crystallography : Resolve bond angles (e.g., C2–Br1 bond length ~1.89 Å) and confirm the planar imidazo-pyridine core .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps for reactivity analysis .
  • Thermal Analysis : TGA (Thermogravimetric Analysis) to assess decomposition temperature (>200°C, indicating thermal stability) .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromination at the 6-position without side-product formation?

  • Key Variables :
    • Solvent : Use DMF or DCM for polar intermediates; avoid protic solvents to prevent hydrolysis .
    • Catalyst : FeCl₃ or AIBN (azobisisobutyronitrile) to enhance bromination selectivity .
    • Temperature : 0–25°C to minimize over-bromination .
  • Monitoring : TLC or in-situ IR spectroscopy to track reaction progress.
  • Case Study : In imidazo[4,5-b]pyridine derivatives, reducing temperature from 80°C to 25°C decreased dibrominated byproducts from 15% to <2% .

Q. What strategies are effective for derivatizing the carboxylic acid group for biological activity studies?

  • Amidation : React with amines (e.g., benzylamine) using coupling agents like EDC/HOBt in DMF to form carboxamides .
  • Esterification : Use SOCl₂/MeOH to generate methyl esters for improved cell permeability .
  • Parallel Synthesis : Generate a library of derivatives (e.g., 24 analogs) via automated solution-phase methods .
    Example Table :
DerivativeBiological Activity (IC₅₀)Reference
Carboxamide 2240.10 ± 2.50 μM (Antiglycation)
Methyl Ester 17{1}>500 μM (Antioxidant)

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Assay Variability : Standardize protocols (e.g., antiglycation assays using BSA-fructose models vs. cellular models) .
  • Purity Checks : Impurities >3% (e.g., residual DMF) can skew IC₅₀ values; use LC-MS for batch validation .
  • Structural Confirmation : Re-evaluate active derivatives via X-ray/NMR to rule out regioisomer interference .

Q. What advanced techniques are recommended for studying its interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., β-glucuronidase; predicted ΔG = -8.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
  • Metabolite Tracking : Radiolabel the bromine (⁷⁶Br) for in vivo distribution studies .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance at the 5-carboxylic acid group may require microwave-assisted synthesis (100°C, 30 min) for efficient coupling .
  • Data Reproducibility : Publish full spectral datasets (e.g., NMR raw files) in supplementary materials to aid cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.